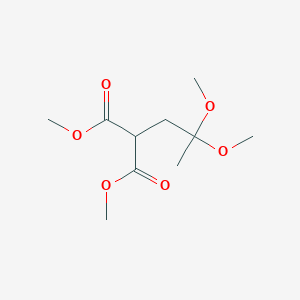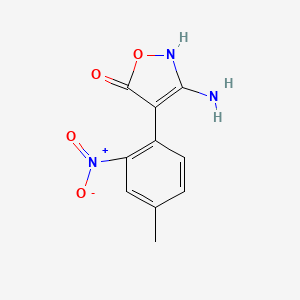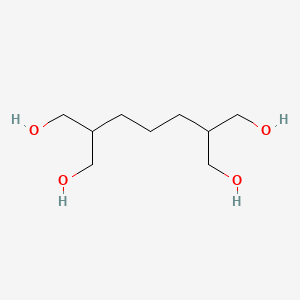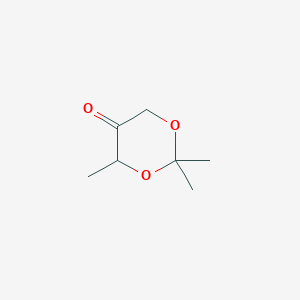
2,2,4-Trimethyl-1,3-dioxan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-Trimethyl-1,3-dioxan-5-one is an organic compound that belongs to the class of dioxanones It is characterized by a dioxane ring with three methyl groups attached at the 2, 2, and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,4-Trimethyl-1,3-dioxan-5-one can be synthesized through the reaction of trialkoxyalkanes with dihydroxyacetone dimer in the presence of acetic acid as a catalyst . This method allows for the in situ generation of the compound, which can then be used directly in further reactions.
Industrial Production Methods
Industrial production of this compound typically involves the cyclization of 1,2-propylene oxide and acetone in the presence of a catalyst composed of ionic liquid 1-alkyl-3-methylimidazolium salt and anhydrous zinc chloride . This method is efficient and environmentally friendly, as it allows for the recycling and reutilization of the catalyst.
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethyl-1,3-dioxan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where one of the methyl groups is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, making them suitable for laboratory and industrial applications.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted dioxanones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,4-Trimethyl-1,3-dioxan-5-one has several scientific research applications:
Biology: The compound is employed in the study of enzyme-catalyzed aldol reactions and other biochemical processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,4-trimethyl-1,3-dioxan-5-one involves its ability to participate in various chemical reactions due to the presence of the dioxane ring and the methyl groups. These structural features allow the compound to interact with different molecular targets and pathways, facilitating its use in synthetic and industrial applications .
Comparison with Similar Compounds
Similar Compounds
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: This compound is similar in structure but has different functional groups, leading to distinct chemical properties and applications.
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: Another related compound with a different arrangement of methyl groups and a dioxin ring instead of a dioxane ring.
Uniqueness
2,2,4-Trimethyl-1,3-dioxan-5-one is unique due to its specific arrangement of methyl groups and the stability of the dioxane ring. This uniqueness makes it particularly valuable in organic synthesis and industrial applications, where its specific reactivity and stability are advantageous.
Properties
CAS No. |
126822-41-1 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2,2,4-trimethyl-1,3-dioxan-5-one |
InChI |
InChI=1S/C7H12O3/c1-5-6(8)4-9-7(2,3)10-5/h5H,4H2,1-3H3 |
InChI Key |
QJSYQETVQMAYGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)COC(O1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6'-[(4-Methoxyphenyl)methylene]di(2,3-dihydro-1H-inden-5-ol)](/img/structure/B14280738.png)
![Methyl 2,4-bis[(4-methylbenzene-1-sulfonyl)oxy]benzoate](/img/structure/B14280754.png)
![3-[1-(2-Methylpropyl)-1H-imidazol-5-yl]phenol](/img/structure/B14280764.png)
![Bis[(isocyanatomethyl)sulfanyl]methane](/img/structure/B14280766.png)
![Dibutyl 2-[(dibutylcarbamothioyl)sulfanyl]butanedioate](/img/structure/B14280771.png)
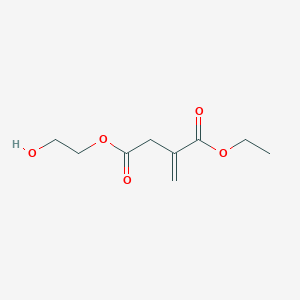

![Silane, [(2-methyl-1-cyclohexen-1-yl)oxy]tris(1-methylethyl)-](/img/structure/B14280787.png)
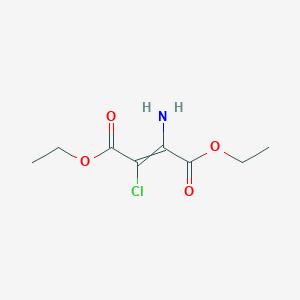
![1,1'-Bis[5-(trimethylazaniumyl)pentyl]-4,4'-bipyridin-1-ium](/img/structure/B14280798.png)
![1-[(But-3-en-2-yl)oxy]pentane](/img/structure/B14280803.png)
